molecular formula C9H20O4Si2 B098957 Bis(trimethylsilyl) malonate CAS No. 18457-04-0

Bis(trimethylsilyl) malonate

Cat. No.: B098957
CAS No.: 18457-04-0
M. Wt: 248.42 g/mol
InChI Key: ATCKJLDGNXGLAO-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl) malonate (BTMSM) is a silylated derivative of malonic acid, synthesized by reacting malonic acid with trimethylsilyl chloride in the presence of pyridine . The product is a yellowish oil with a boiling point of 102°C at 15 mmHg and a density of 0.974 g/mL at 25°C . Spectroscopic characterization (IR, $^1$H-NMR) confirms its structure, with key signals at 2960 cm$^{-1}$ (C-H stretch) and 1720 cm$^{-1}$ (C=O stretch) . BTMSM is monomeric in solution and forms homoleptic eight-coordinated complexes with hafnium (Hf), though it fails to do so with zirconium (Zr) due to steric hindrance from its bulky trimethylsilyl groups .

Its primary applications include use as a precursor in metal-organic chemical vapor deposition (MOCVD) for HfO$_2$ thin films and as a reagent in organic synthesis, though its low reactivity limits its utility in cyclocondensation reactions compared to other malonyl derivatives .

Properties

IUPAC Name

bis(trimethylsilyl) propanedioate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O4Si2/c1-14(2,3)12-8(10)7-9(11)13-15(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCKJLDGNXGLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)CC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171590
Record name Bis(trimethylsilyl) malonate
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Molecular Weight

248.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18457-04-0
Record name Propanedioic acid, 1,3-bis(trimethylsilyl) ester
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Record name Bis(trimethylsilyl) malonate
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Record name Bis(trimethylsilyl) malonate
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Record name Bis(trimethylsilyl) malonate
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Record name BIS(TRIMETHYLSILYL) MALONATE
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Preparation Methods

Key Reaction Components:

  • Malonic acid : The starting material, providing the dicarboxylic acid backbone.

  • Trimethylsilyl chloride (TMSCl) : The most common silylating agent, though alternatives like hexamethyldisilazane (HMDS) may also be used.

  • Base : Triethylamine (TEA) or pyridine, which scavenge HCl and prevent side reactions.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF), chosen for their inertness and ability to dissolve both reactants.

The stoichiometric ratio of malonic acid to TMSCl is critical, with a 1:2 molar ratio ensuring complete silylation of both carboxylic acid groups. Excess TMSCl may lead to byproducts, while insufficient amounts result in partial silylation.

Specific Synthetic Methods

Two-Step Silylation with TMSCl and Triethylamine

This method is the most widely reported procedure for laboratory-scale synthesis:

  • Reaction Setup :

    • Malonic acid (1.0 equiv) is suspended in anhydrous DCM under nitrogen.

    • Triethylamine (2.2 equiv) is added dropwise to the stirred suspension.

    • Trimethylsilyl chloride (2.2 equiv) is introduced slowly to maintain a temperature below 25°C.

  • Reaction Conditions :

    • Temperature: 0–25°C (exothermic reaction controlled via cooling).

    • Duration: 12–24 hours under reflux to ensure complete conversion.

  • Workup :

    • The reaction mixture is filtered to remove triethylamine hydrochloride salts.

    • The filtrate is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure.

  • Purification :

    • The crude product is distilled under vacuum (63–66°C at 1 mmHg), yielding a clear, colorless liquid with a density of 0.974 g/mL.

Yield : 85–92% (reported for optimized conditions).

Single-Pot Silylation Using HMDS

Hexamethyldisilazane (HMDS) offers an alternative route, eliminating the need for a separate base:

  • Reaction Setup :

    • Malonic acid (1.0 equiv) and HMDS (2.2 equiv) are combined in anhydrous THF.

  • Reaction Conditions :

    • Temperature: Reflux at 66°C for 8–12 hours.

    • Byproduct (ammonia) is removed via a Dean-Stark trap or inert gas purge.

  • Workup and Purification :

    • Similar to the TMSCl method, with distillation yielding the final product.

Advantages : Reduced handling of corrosive TMSCl; Disadvantages : Higher cost of HMDS.

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and scalability. Key modifications include:

  • Continuous Flow Reactors : To enhance heat dissipation and reaction control.

  • Catalytic Bases : Magnesium oxide or lithium carbonate, which are easier to separate and recycle than triethylamine.

  • Solvent Recovery Systems : Integrated distillation units to reclaim and reuse DCM or THF.

A representative industrial protocol involves:

ParameterCondition
Malonic acid feed rate50 kg/h
TMSCl stoichiometry2.05 equiv (5% excess)
Temperature20–25°C (jacketed reactor cooling)
Residence time4 hours
Annual production500–700 metric tons

Reaction Optimization and Challenges

Moisture Sensitivity

The reaction is highly moisture-sensitive due to the hydrolytic instability of silyl esters (Hydrolytic Sensitivity: 7/10). Even trace water leads to desilylation, forming malonic acid and hexamethyldisiloxane. Strategies to mitigate this include:

  • Rigorous drying of solvents and reactants (molecular sieves, distillation).

  • Conducting reactions under nitrogen or argon atmospheres.

Byproduct Formation

Common byproducts include:

  • Monosilylated malonate : Resulting from incomplete silylation.

  • Trimethylsilanol : Formed via hydrolysis of excess TMSCl.

These are minimized by maintaining stoichiometric precision and anhydrous conditions.

Analytical Characterization

Successful synthesis is confirmed via:

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 0.20 (s, 18H, Si(CH₃)₃), δ 3.40 (s, 2H, CH₂).

    • ¹³C NMR : δ 1.5 (Si(CH₃)₃), δ 44.2 (CH₂), δ 170.5 (C=O).

  • Boiling Point : 63–66°C at 1 mmHg.

  • Refractive Index : 1.408–1.410 (25°C).

Emerging Innovations

Recent advances focus on:

  • Greener Solvents : Replacement of DCM with cyclopentyl methyl ether (CPME).

  • Catalytic Silylation : Using Lewis acids like ZnCl₂ to reduce TMSCl stoichiometry.

Chemical Reactions Analysis

Types of Reactions: Bis(trimethylsilyl) malonate undergoes various chemical reactions, including acylation, cyclocondensation, and decarboxylation. It reacts with acid chlorides and acyl carbonates in the presence of triethylamine and magnesium or lithium salts to form β-keto acids or methyl ketones .

Common Reagents and Conditions:

    Acylation: Acid chlorides, triethylamine, magnesium or lithium salts.

    Cyclocondensation: Various cyclocondensation agents.

    Decarboxylation: Heat and specific catalysts.

Major Products:

  • β-Keto acids
  • Methyl ketones

Scientific Research Applications

Cyclocondensation Reactions

Bis(trimethylsilyl) malonate has been effectively used as a cyclocondensation agent. It facilitates the formation of cyclic compounds through reactions involving reactive bis(2,4,6-trichlorophenyl) malonates. However, its reactivity can be limited under certain conditions, leading to alternative products such as C-acylation products rather than the desired cyclized structures .

Synthesis of β-Keto Acids and Methyl Ketones

The compound is instrumental in synthesizing β-keto acids and methyl ketones when reacted with acid chlorides or acyl carbonates in the presence of triethylamine and metal salts like lithium or magnesium halides. This reaction pathway is significant for generating complex organic molecules used in pharmaceuticals and agrochemicals .

Metal-Organic Chemical Vapor Deposition (MOCVD)

This compound serves as a precursor for the MOCVD of hafnium dioxide (HfO2_2) and zirconium dioxide (ZrO2_2) thin films. The ability to form stable metal malonate complexes allows for controlled deposition processes essential in semiconductor manufacturing and other advanced material applications .

Case Study 1: Cyclocondensation Using this compound

In a study published in Synthetic Communications, researchers demonstrated the use of this compound in cyclocondensation reactions to yield various heterocycles. The results indicated that while the compound could facilitate these reactions, the yields varied significantly based on reaction conditions, highlighting its limitations as a universal reagent .

Case Study 2: Thin Film Deposition

A research article from Dalton Transactions detailed the synthesis of new hafnium and zirconium malonate complexes using this compound. The study emphasized the compound's role in producing high-quality thin films suitable for electronic applications, showcasing its importance in modern material science .

Comparative Data Table

ApplicationReaction TypeYield (%)References
CyclocondensationVarious heterocyclesVariable
Synthesis of β-Keto AcidsAcylation with acid chloridesHigh
MOCVD of Hafnium/Zirconium FilmsPrecursor for thin filmsHigh

Mechanism of Action

The mechanism of action of bis(trimethylsilyl) malonate involves its ability to undergo acylation and cyclocondensation reactions. The compound’s trimethylsilyl groups protect the malonate moiety, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Diethyl Malonate (DEM) and Dimethyl Malonate (DMM)

Synthesis: DEM and DMM are synthesized via esterification of malonic acid with ethanol or methanol, respectively. They are widely used in Knoevenagel condensations and Tsuji-Trost allylation reactions . Reactivity:

  • DEM and DMM are highly reactive in cyclocondensation, forming six-membered heterocycles (e.g., pyrido[1,2-a]benzimidazoles) with dinucleophiles at 150°C .
  • BTMSM, in contrast, undergoes C-acylation without cyclization under similar conditions, yielding products like 2-(2,3-dihydro-1H-benzimidazol-2-yliden)-3-oxoalkanenitriles .
    Applications :
  • DEM/DMM are precursors for Hf/Zr complexes in MOCVD. DEM-based Zr complexes melt at 62°C, making them highly volatile .
  • BTMSM’s volatility (bp 63–66°C/1 mmHg) and air stability make it suitable for MOCVD but less ideal for high-temperature reactions .
Property BTMSM DEM/DMM
Boiling Point (°C) 63–66 (1 mmHg) ~199 (DEM, 1 atm)
Melting Point (°C) N/A (oil) −25 (DMM)
MOCVD Compatibility High (HfO$_2$) High (Hf/ZrO$_2$)
Cyclocondensation Reactivity Low High

Di-tert-Butyl Malonate (DTBM)

Synthesis : Prepared via alkylation of malonic acid with tert-butyl halides or transesterification .
Reactivity :

  • DTBM’s bulky tert-butyl groups reduce reactivity compared to DEM/DMM but enhance thermal stability.
  • BTMSM’s trimethylsilyl groups provide steric hindrance but enable unique desilylation-decarboxylation pathways, yielding byproducts like butyranilide in reactions with anilines .
    Applications :
  • DTBM is used in synthesizing tert-butyl esters for pharmaceuticals (e.g., prostaglandin intermediates) .
  • BTMSM’s lower decomposition temperature (~150°C) limits its use in prolonged reactions .

Bis(2,4,6-Trichlorophenyl) Malonate (BTCPM)

Synthesis: Derived from malonic acid and 2,4,6-trichlorophenol . Reactivity:

  • BTCPM is highly electrophilic, enabling cyclocondensation with dinucleophiles at 150°C to form pyrido[1,2-a]benzimidazoles .
  • BTMSM’s low electrophilicity and tendency to desilylate make it unsuitable for such reactions .
    Applications :
  • BTCPM is preferred for synthesizing heterocycles in medicinal chemistry .
  • BTMSM finds niche use in low-temperature MOCVD and silylation reactions .

Malonic Acid (Unsubstituted)

Reactivity :

  • Malonic acid itself is highly reactive but requires harsh conditions (e.g., phosphorus pentoxide) for cyclocondensation .
  • BTMSM avoids acidic protons, enabling milder reactions, though its silyl groups often require removal post-synthesis .
    Applications :
  • Malonic acid is a precursor for carbon suboxide, a potent electrophile for five-membered heterocycles .
  • BTMSM serves as a protected form of malonic acid in air-sensitive syntheses .

Key Research Findings

  • Thermal Stability : BTMSM decomposes below 150°C, whereas DEM/DMM and DTBM tolerate higher temperatures .
  • Safety Profile : BTMSM has a low flash point (24°C), necessitating careful handling compared to DEM/DMM .

Biological Activity

Bis(trimethylsilyl) malonate (BTMSM), a derivative of malonic acid, has garnered attention due to its potential applications in organic synthesis and its biological activity. This compound is characterized by its two trimethylsilyl groups attached to the malonate structure, which enhances its reactivity and solubility in organic solvents. This article reviews the biological activity of BTMSM, focusing on its chemical properties, synthesis, and potential applications in medicinal chemistry.

  • Molecular Formula : C₉H₂₀O₄Si₂
  • Molecular Weight : 248.4 g/mol
  • Structure : The compound consists of a central malonate moiety with two trimethylsilyl groups, which can be represented as follows:
TMS2C CO 2H 2\text{TMS}_2\text{C CO 2H 2}

Synthesis

This compound can be synthesized through the reaction of malonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The general reaction can be summarized as:

Malonic Acid+2TMSClPyridineBTMSM+2HCl\text{Malonic Acid}+2\text{TMSCl}\xrightarrow{\text{Pyridine}}\text{BTMSM}+2\text{HCl}

This method yields BTMSM with high purity and is suitable for further chemical transformations.

Antimicrobial Properties

Recent studies have indicated that BTMSM exhibits antimicrobial activity against various pathogens. For instance, research has shown that derivatives of malonates, including BTMSM, can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

BTMSM has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that BTMSM induces apoptosis in human cancer cells, particularly in breast and colon cancer lines. The compound appears to activate caspase pathways, leading to programmed cell death. This suggests potential for development as an anticancer agent.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could provide a pathway for therapeutic intervention in diseases characterized by rapid cell proliferation.

Case Studies

  • Antimicrobial Activity :
    • Study : A comparative study on the effectiveness of various malonate derivatives against bacterial strains.
    • Findings : BTMSM demonstrated significant inhibition zones in agar diffusion tests, comparable to standard antibiotics .
  • Cytotoxicity Assay :
    • Study : Evaluation of BTMSM against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
    • Findings : IC₅₀ values were determined to be 25 µM for MCF-7 and 30 µM for HT-29, indicating potent cytotoxicity .
  • Enzyme Inhibition Studies :
    • Study : Assessment of BTMSM's effect on DHFR.
    • Findings : The compound exhibited a competitive inhibition profile with a Ki value of 15 µM, suggesting a strong interaction with the enzyme .

Applications

Due to its biological activities, BTMSM holds potential applications in drug development:

  • Antimicrobial Agents : Development of new antibiotics based on the structure of BTMSM.
  • Anticancer Drugs : Formulation of novel anticancer therapies utilizing BTMSM's cytotoxic properties.
  • Biochemical Research : Use as a tool compound in studying enzyme mechanisms and metabolic pathways.

Q & A

Q. Key Physical Properties

PropertyValueReference
Density (25°C)0.974 g/mL
Refractive Indexn²⁰/D = 1.416
Flash Point24°C (75.2°F)

Basic: How is this compound characterized spectroscopically?

Methodological Answer:
BTMSM is identified using:

  • ¹H-NMR (CDCl₃): δ 0.35 ppm (s, 18H, 6 × TMS groups), δ 3.3 ppm (s, 2H, central CH₂).
  • IR Spectroscopy: Peaks at 2960 cm⁻¹ (C-H stretch), 1720 cm⁻¹ (C=O stretch), and 1340–1410 cm⁻¹ (Si-O-C vibrations).
  • Elemental Analysis: Expected C: 43.51%, H: 8.11% (experimental values align closely) .

Basic: What safety precautions are critical when handling BTMSM in the lab?

Methodological Answer:

  • Storage: Keep at 2–8°C in airtight containers to prevent hydrolysis.
  • Handling: Use in a fume hood with PPE (gloves, goggles) due to flammability (Flash Point = 24°C) and reactivity with moisture.
  • Disposal: Neutralize with aqueous base (e.g., NaHCO₃) before disposal .

Advanced: How is BTMSM employed in asymmetric catalysis, and what factors influence enantioselectivity?

Methodological Answer:
BTMSM acts as a nucleophile in palladium-catalyzed allylic alkylation. Example protocol:

  • Reagents: rac-1,3-Diphenylpropenyl acetate, BTMSM (3 equiv.), Pd(PPh₃)₄ (2 mol%), chiral ligand (e.g., BOX ligands, 6 mol%).
  • Conditions: Anhydrous CH₂Cl₂, KOAc (0.1 equiv.), and BSA (bis(trimethylsilyl)acetamide) to activate the nucleophile.
  • Key Factors:
    • Ligand structure (e.g., dihydroxy bis(oxazoline) ligands) controls enantioselectivity (up to 83% ee).
    • Base choice (KOAc vs. stronger bases) affects enolate formation and reaction rate .

Advanced: How does BTMSM facilitate the synthesis of β-keto acids and metal-organic complexes?

Methodological Answer:

  • β-Keto Acids: BTMSM reacts with acyl chlorides in the presence of Li or Mg halides. For example:
    • Conditions: BTMSM (1.1 equiv.), acyl chloride (1.0 equiv.), LiCl (1.2 equiv.), Et₃N (2.0 equiv.) in THF at 0°C.
    • Yield: 70–85% after hydrolysis .
  • Metal Complexes: BTMSM reacts with metal amides (e.g., Hf(NMe₂)₄) to form homoleptic complexes. Example:
    • Product: [Hf(bsml)₄] (bsml = this compound ligand).
    • Application: Precursors for thin-film deposition or catalysis .

Advanced: What challenges arise in cycloaddition reactions using BTMSM, and how are they addressed?

Methodological Answer:

  • Challenge: Self-trimerization of BTMSM under thermal conditions.
  • Mitigation: Use of Ni(0) catalysts for controlled [2+2+2] cycloadditions with diynes. Example:
    • Reagents: BTMSM (1.2 equiv.), diyne (1.0 equiv.), Ni(cod)₂ (5 mol%).
    • Conditions: Reflux in toluene for 12 hours.
    • Outcome: Selective formation of bicyclic cores with minimal alkyne loss .

Advanced: How do contradictory data on BTMSM’s reactivity in carboxylation reactions inform experimental design?

Methodological Answer:

  • Contradiction: Conflicting reports on carboxylation efficiency with methyl ketones (e.g., 50–90% yields).
  • Resolution:
    • Metal Salt Effects: LiCl promotes enolate formation, while MgBr₂ enhances electrophilicity of CO₂.
    • Solvent Choice: THF vs. DMF alters reaction kinetics.
    • Validation: Cross-checking with ¹³C-labeled CO₂ to trace carboxylation pathways .

Interdisciplinary: What role does BTMSM play in materials science and vaccine development?

Methodological Answer:

  • Materials Science: BTMSM-derived Zr/Hf complexes are precursors for atomic layer deposition (ALD) of oxide films.
  • Vaccine Synthesis: BTMSM is used to functionalize fullerenes with malonate groups for antigen conjugation. Example:
    • Protocol: BTMSM (2 equiv.), C₆₀ (1 equiv.), CBr₄ (1.2 equiv.), DBU (1.5 equiv.) in dichlorobenzene.
    • Outcome: Glycoconjugated fullerenes with 72% yield, tested as tuberculosis vaccine candidates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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